6-Bromo-2,3-dimethoxypyridine
Overview
Description
6-Bromo-2,3-dimethoxypyridine is a useful research compound. Its molecular formula is C7H8BrNO2 and its molecular weight is 218.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Compounds
6-Bromo-2,3-dimethoxypyridine is a key intermediate in the synthesis of various complex compounds. For instance, it is used in the production of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl, which involves bromination and electrophilic substitution reactions (Chen Yu-yan, 2004). Additionally, it plays a role in the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, a novel class of chain-breaking antioxidants, through a low-temperature aryl bromide-to-alcohol conversion as the final step (M. Wijtmans et al., 2004).
Reaction Mechanisms and Kinetics
The compound's reactivity in various chemical reactions has been extensively studied. For example, research on the nitration of derivatives of pyridine N-oxide has shown the directive influence of the N-oxide group in the formation of nitro derivatives of this compound (H. J. Hertog et al., 2010). Furthermore, its role in the kinetics and thermodynamics of reactions involving synthetic chromene derivatives has been investigated, providing insights into the synthesis and behavior of these biologically active compounds (Osman Asheri et al., 2016).
Applications in Medicinal Chemistry
This compound is also utilized in medicinal chemistry. It serves as an intermediate in the synthesis of potential inhibitors of dihydrofolate reductase, which are of interest for their therapeutic applications (A. Gangjee et al., 1991). Moreover, its derivatives have been explored for their potential as antipsychotic agents, demonstrating the compound's significance in the development of pharmaceuticals (T. Högberg et al., 1990).
Synthesis of Polysaccharide Derivatives
In the field of polysaccharide chemistry, this compound is used in the synthesis of cationic cellulose derivatives. These derivatives have potential biomedical applications, such as in gene or drug delivery (Shu Liu et al., 2016).
Organic Photochemistry
The compound is also significant in organic photochemistry. Studies have investigated its photochemical properties, which can lead to the formation of electrophilic carbene intermediates. This has implications for the development of new photochemical reactions and materials (L. Pretali et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that bromopyridines are often used in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
Bromopyridines are generally used as electrophiles in cross-coupling reactions, where they react with a metal-organic reagent to form a new carbon-carbon bond .
Biochemical Pathways
As a bromopyridine, it is likely involved in various organic synthesis pathways, particularly in the formation of carbon-carbon bonds via cross-coupling reactions .
Result of Action
As a reagent in organic synthesis, its primary effect is likely the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
Properties
IUPAC Name |
6-bromo-2,3-dimethoxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEBOEUQASVFTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201307970 | |
Record name | 6-Bromo-2,3-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201307970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52606-08-3 | |
Record name | 6-Bromo-2,3-dimethoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52606-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2,3-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201307970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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